REACTION_CXSMILES
|
C(O)[C@H]1[O:7][C@H](O[C@@H]([C@H](O)[C@@H](O)CO)[C@H](O)CO)[C@H](O)[C@@H](O)[C@@H]1O.[OH-].[K+].[CH2:26]([O:30][C:31]1[CH:44]=[CH:43][C:34]([C:35]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:36])=[CH:33][CH:32]=1)[CH:27]1[O:29][CH2:28]1.Cl(O)(=O)=O>CS(C)=O.C(O)C.O>[C:35]([C:34]1[CH:43]=[CH:44][C:31]([O:30][CH2:26][CH:27]([CH2:28][OH:7])[OH:29])=[CH:32][CH:33]=1)(=[O:36])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:1.2|
|
Name
|
maltitol
|
Quantity
|
2.921 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
|
Name
|
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
719 mg
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under flow of nitrogen for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution obtained
|
Type
|
TEMPERATURE
|
Details
|
Furthermore, heating
|
Type
|
WAIT
|
Details
|
agitation was continued for 1 hour under flow of nitrogen
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
purified water with the mixing ratio of 1:1, and effluent fraction in which the mixing ratio of ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
purified water
|
Type
|
CUSTOM
|
Details
|
condensed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |